molecular formula C15H12O3 B1328932 o-(Phenylacetyl)benzoic acid CAS No. 33148-55-9

o-(Phenylacetyl)benzoic acid

Cat. No. B1328932
CAS RN: 33148-55-9
M. Wt: 240.25 g/mol
InChI Key: NJXDTGLUPRKMFN-UHFFFAOYSA-N
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Description

o-(Phenylacetyl)benzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related benzoic acid derivatives and their synthesis, which can provide insights into the nature of similar compounds. Benzoic acid derivatives are important in various fields, including pharmaceuticals, agrochemicals, and materials science due to their structural significance in a wide range of natural and synthetic compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through various methods. One approach is the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, which represents a biotechnological application of this enzyme . Another method involves the biosynthesis of benzoic acid in plants and bacteria, which can proceed through a β-oxidation-type pathway or a nonoxidative pathway . Additionally, a radical 1,2-O→C transposition has been developed to convert phenols into benzoates, which is a metal-free alternative to traditional metal-catalyzed carbonylation . These methods highlight the diverse synthetic routes that can potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex and is often characterized by techniques such as NMR, MS, and X-ray diffraction. For instance, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond . Such detailed structural analysis is crucial for understanding the properties and reactivity of benzoic acid derivatives.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions. The papers describe the transformation of phenols into benzoates through radical rearrangements , as well as the synthesis of liquid crystal intermediates from phenylphenol via a series of reactions including methylation, acylation, and condensation . These reactions demonstrate the versatility of benzoic acid derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect the solubility, melting point, and reactivity of these compounds. The papers discuss the characterization of azo-benzoic acids and their precursors using spectroscopic techniques, which provide insights into their acid-base dissociation and tautomerism in solution . Additionally, the fluorescence spectra of 4-(N-phenylamino)benzoic acid suggest intramolecular charge transfer properties, which are important for understanding the photophysical behavior of these compounds .

Scientific Research Applications

Benzoic Acid Production and Applications

o-(Phenylacetyl)benzoic acid, a derivative of benzoic acid, has implications in various scientific research areas. Benzoic acid itself is produced from nonrenewable feedstocks under harsh conditions. Recent research has developed a nonnatural enzyme cascade to produce benzoic acid efficiently from styrene or biogenic L-phenylalanine under mild conditions. This process involves modular engineering of Escherichia coli for coexpressing enzymes, achieving high conversion rates for benzoic acid production (Zhou et al., 2020). Benzoic acid finds extensive applications in food, cosmetics, hygiene, and pharmaceutical products as an antibacterial and antifungal preservative and flavoring agent (del Olmo et al., 2017).

Catalytic Transformations

Palladium-catalyzed methylation and arylation of benzoic acids, including derivatives like this compound, have been studied for their potential in organic synthesis. These reactions involve C-H activation and C-C coupling sequences, enabling the modification of benzoic acid derivatives for various synthetic applications (Giri et al., 2007).

Biosynthesis and Metabolism

The biosynthesis of benzoic acid in plants and bacteria involves pathways that mirror fatty acid β-oxidation, with benzoic acid serving as a building block for several natural products. This biosynthesis involves multiple steps, starting from L-phenylalanine and proceeding through various intermediates (Hertweck et al., 2001).

Environmental and Health Applications

Benzoic acid derivatives are used in environmental applications such as the electrochemical treatment of aqueous solutions to remove contaminants. Studies have explored optimizing parameters for the effective degradation of benzoic acid in water (Garg & Prasad, 2015). Additionally, benzoic acid and its derivatives have been investigated for their antimicrobial activities against various pathogens, highlighting their potential role in medical and pharmaceutical applications (Cueva et al., 2010).

properties

IUPAC Name

2-(2-phenylacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXDTGLUPRKMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186799
Record name Benzoic acid, 2-phenylacetyl-
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33148-55-9
Record name 2-(2-Phenylacetyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33148-55-9
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Record name 2-(2-Phenylacetyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Phenylacetyl)benzoic acid
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Record name Benzoic acid, 2-phenylacetyl-
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Record name Benzoic acid, 2-(2-phenylacetyl)
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Record name 2-(2-PHENYLACETYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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